Valsartan Isopropyl-d7 Ester

Catalog No.
S1808341
CAS No.
M.F
C₂₇H₂₈D₇N₅O₃
M. Wt
484.64
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valsartan Isopropyl-d7 Ester

Product Name

Valsartan Isopropyl-d7 Ester

Molecular Formula

C₂₇H₂₈D₇N₅O₃

Molecular Weight

484.64

Synonyms

N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine 1-Methylethyl-d7 Ester; (S)-Isopropyl-d7 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate

Valsartan Isopropyl-d7 Ester is a deuterated derivative of Valsartan, an angiotensin II receptor antagonist primarily used for treating high blood pressure and heart failure. The compound is characterized by its molecular formula C27H28D7N5O3C_{27}H_{28}D_{7}N_{5}O_{3} and a molecular weight of 484.64 g/mol. The presence of deuterium atoms enhances the compound's stability and alters its pharmacokinetic properties, making it useful in various research applications, particularly in drug metabolism studies and tracer studies in biological systems.

Typical of esters, including:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Oxidation: The ester group can be oxidized to form a carboxylic acid, which may further react under specific conditions.
  • Reduction: Under reducing conditions, the carbonyl group in the ester can be reduced to an alcohol.

These reactions are significant for understanding the compound's behavior in biological systems and its metabolic pathways.

As a derivative of Valsartan, Valsartan Isopropyl-d7 Ester retains the biological activity associated with angiotensin II receptor antagonism. This mechanism is crucial for lowering blood pressure and managing heart failure by inhibiting the effects of angiotensin II, a potent vasoconstrictor. The deuterated form may exhibit altered pharmacokinetics, such as changes in absorption rates or half-life, which are essential for research into drug efficacy and safety profiles .

The synthesis of Valsartan Isopropyl-d7 Ester typically involves:

  • Deuteration: Incorporating deuterium into the Valsartan structure through methods such as hydrogen-deuterium exchange or using deuterated reagents during synthesis.
  • Esterification: Reacting Valsartan with isopropanol under acidic conditions to form the isopropyl ester.
  • Purification: The product is purified using techniques like chromatography to ensure high purity levels suitable for research applications .

Valsartan Isopropyl-d7 Ester is primarily used in:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace the compound's metabolism in vivo and in vitro.
  • Drug Development: Understanding how modifications affect drug behavior can lead to improved therapeutic agents.
  • Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques due to its unique isotopic signature .

Interaction studies involving Valsartan Isopropyl-d7 Ester focus on its binding affinity to angiotensin II receptors and other potential targets. Such studies help elucidate how structural modifications influence receptor binding and downstream signaling pathways. Additionally, understanding interactions with other medications can inform dosing strategies and potential side effects.

Several compounds share structural similarities with Valsartan Isopropyl-d7 Ester, including:

  • Valsartan: The parent compound without deuteration, widely used for hypertension.
  • Losartan: Another angiotensin II receptor antagonist with a different chemical structure but similar therapeutic effects.
  • Irbesartan: Similar to Valsartan but with variations in chemical structure that may influence pharmacodynamics.
Compound NameMolecular FormulaMolecular WeightKey Features
ValsartanC24H29N5O3435.51 g/molParent compound; widely used antihypertensive
LosartanC22H23ClN6O422.89 g/molContains a chlorine atom; different receptor selectivity
IrbesartanC25H28N2O5428.50 g/molDistinct structure; longer half-life

Uniqueness of Valsartan Isopropyl-d7 Ester

The uniqueness of Valsartan Isopropyl-d7 Ester lies in its isotopic labeling with deuterium, which provides distinct advantages in metabolic studies compared to non-deuterated counterparts. This modification allows for enhanced tracking of drug distribution and metabolism without altering the fundamental pharmacological properties associated with Valsartan.

Dates

Modify: 2023-07-20

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